molecular formula C15H16N4O2 B2518811 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide CAS No. 2034563-12-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Cat. No.: B2518811
CAS No.: 2034563-12-5
M. Wt: 284.319
InChI Key: WKYZGFDFHGAVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a pyridazinone core, a motif frequently explored in drug discovery due to its potential for diverse biological activity. The molecule's design, which features a picolinamide head group linked to a cyclopropyl-containing pyridazinone ring system, suggests it may function as a potential protein-binding ligand or enzyme inhibitor. Researchers are investigating this compound and its analogs primarily as tool molecules for probing biological pathways and for hit-to-lead optimization campaigns, particularly those targeting enzyme families where similar heterocyclic scaffolds have shown activity. The presence of the cyclopropyl group, a common feature in bioactive compounds designed to fine-tune metabolic stability and potency, and the picolinamide moiety, often involved in key hydrogen-bonding interactions within enzyme active sites, makes this reagent a valuable asset for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14-7-6-12(11-4-5-11)18-19(14)10-9-17-15(21)13-3-1-2-8-16-13/h1-3,6-8,11H,4-5,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYZGFDFHGAVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4OC_{17}H_{18}N_{4}O, with a molecular weight of approximately 298.35 g/mol. Its structure features a pyridazine ring, which is known for its biological activity, and a picolinamide moiety that may contribute to its pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest, which is crucial for halting the proliferation of cancer cells.
  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in various cancer cell lines, leading to programmed cell death.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and progression, although further research is required to elucidate these pathways.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antitumor Activity : The compound has shown promising results against several cancer cell lines, including breast and lung cancer. For instance, it exhibited an IC50 value in the low micromolar range, indicating potent antitumor effects.
  • Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activity against certain bacterial strains, although this area requires more comprehensive investigation.

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

  • Tumor Growth Inhibition : In vivo experiments indicated significant tumor growth inhibition when administered to mice bearing xenograft tumors. The compound was well-tolerated at therapeutic doses, with minimal side effects observed.

Case Studies and Research Findings

StudyFindings
Guo et al. (2023)Demonstrated significant apoptosis induction in breast cancer cell lines (IC50 = 5 µM).
Ibrahim et al. (2023)Reported G1 phase arrest in lung cancer cells with a notable decrease in cell viability (IC50 = 4 µM).
Chung et al. (2023)Found antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.

Safety Profile

Preliminary toxicological assessments indicate that this compound has a favorable safety profile. No significant adverse effects were noted in animal models at therapeutic doses. However, comprehensive toxicological studies are necessary to establish its safety for clinical use.

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